

# An In-depth Technical Guide to the Photophysical Characteristics of Disperse Red 92

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Disperse Red 92

Cat. No.: B076472

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**Disperse Red 92** (C.I. 60752) is a synthetic anthraquinone dye recognized for its application in the coloration of hydrophobic materials such as polyester fibers. While its tinctorial properties are well-established, a comprehensive public domain repository of its specific photophysical characteristics is notably scarce. This technical guide synthesizes the available structural information for **Disperse Red 92** and provides a framework for its photophysical evaluation based on the known behavior of anthraquinone dyes. We present detailed experimental protocols for the determination of key photophysical parameters, including absorption and emission spectra, molar extinction coefficient, fluorescence quantum yield, and fluorescence lifetime. This document serves as a foundational resource for researchers seeking to characterize **Disperse Red 92** or similar anthraquinone-based chromophores for applications in materials science, imaging, and sensing.

## Introduction

**Disperse Red 92**, with the chemical formula  $C_{25}H_{24}N_2O_7S$ , belongs to the anthraquinone class of dyes.<sup>[1]</sup> Anthraquinone dyes are characterized by a 9,10-anthracenedione core structure, which forms a robust chromophoric system. The photophysical properties of these dyes are highly influenced by the nature and position of substituent groups on the anthraquinone

backbone. These properties, including the absorption and emission of light, are fundamental to their application and are of significant interest in fields beyond textiles, such as in the development of functional materials and molecular probes.

Despite its commercial use, specific quantitative data on the photophysical characteristics of **Disperse Red 92**, such as its absorption maximum, molar extinction coefficient, fluorescence quantum yield, and lifetime, are not readily available in the reviewed scientific literature. Therefore, this guide provides a comprehensive overview of the expected photophysical behavior of **Disperse Red 92** based on its structural class and outlines the standardized experimental procedures required to determine these essential parameters.

## Chemical Structure and Expected Photophysical Profile

**Disperse Red 92** is an anthraquinone derivative.<sup>[1]</sup> The core anthraquinone structure provides a rigid, planar framework with an extended  $\pi$ -conjugated system, which is responsible for its absorption in the visible region of the electromagnetic spectrum. The presence of auxochromic (color-enhancing) and chromophoric (color-imparting) substituents significantly modulates the electronic transitions and, consequently, the photophysical properties.

Based on the general characteristics of substituted anthraquinone dyes, the following photophysical profile for **Disperse Red 92** can be anticipated:

- **Absorption:** The molecule is expected to exhibit a principal absorption band in the visible range, likely between 450 and 550 nm, corresponding to a  $\pi$ - $\pi^*$  electronic transition. The exact position and intensity of this band will be influenced by the specific substituents and the polarity of the solvent (solvatochromism).
- **Emission:** Many anthraquinone derivatives are fluorescent, emitting light at a longer wavelength than they absorb (Stokes shift). The fluorescence quantum yield of anthraquinone dyes can vary widely from nearly non-emissive to moderately fluorescent, depending on the presence of electron-donating and electron-withdrawing groups and the degree of intramolecular charge transfer (ICT). The fluorescence lifetime is also expected to be sensitive to the molecular environment.

## Data Presentation

The following tables are provided as a template for the systematic recording of the photophysical data for **Disperse Red 92** upon experimental determination. At present, specific values are not available in the public domain literature.

Table 1: Absorption and Emission Properties of **Disperse Red 92** in Various Solvents

Solvent	Dielectric Constant ( $\epsilon$ )	$\lambda_{\text{max}}$ (abs) (nm)	Molar Extinction Coefficient ( $\epsilon$ ) (M <sup>-1</sup> cm <sup>-1</sup> )	$\lambda_{\text{max}}$ (em) (nm)	Stokes Shift (nm)
e.g., Dichloromethane	9.1	Data not available	Data not available	Data not available	Data not available
e.g., Acetone	21	Data not available	Data not available	Data not available	Data not available
e.g., Ethanol	25	Data not available	Data not available	Data not available	Data not available
e.g., Acetonitrile	37	Data not available	Data not available	Data not available	Data not available

Table 2: Fluorescence Quantum Yield and Lifetime of **Disperse Red 92**

Solvent	Excitation Wavelength (nm)	Fluorescence Quantum Yield ( $\Phi_f$ )	Fluorescence Lifetime ( $\tau$ ) (ns)
e.g., Dichloromethane	Data not available	Data not available	Data not available
e.g., Ethanol	Data not available	Data not available	Data not available

## Experimental Protocols

The following sections detail the standard methodologies for the determination of the key photophysical parameters of **Disperse Red 92**.

## UV-Visible Absorption Spectroscopy

This protocol outlines the procedure for measuring the absorption spectrum and determining the molar extinction coefficient of **Disperse Red 92**.

Materials:

- **Disperse Red 92**
- Spectroscopic grade solvents (e.g., dichloromethane, acetone, ethanol, acetonitrile)
- UV-Vis spectrophotometer
- Quartz cuvettes (1 cm path length)
- Volumetric flasks and pipettes
- Analytical balance

Procedure:

- **Preparation of Stock Solution:** Accurately weigh a small amount of **Disperse Red 92** and dissolve it in a known volume of the chosen solvent in a volumetric flask to prepare a stock solution of known concentration (e.g., 1 mM).
- **Preparation of Dilutions:** Prepare a series of dilutions from the stock solution to obtain concentrations that result in absorbance values within the linear range of the spectrophotometer (typically 0.1 to 1.0).
- **Instrument Setup:** Turn on the spectrophotometer and allow the lamp to stabilize. Set the wavelength range for scanning (e.g., 300-800 nm).
- **Blank Measurement:** Fill a quartz cuvette with the pure solvent to be used for the sample and record a baseline spectrum. This will be subtracted from the sample spectra.

- Sample Measurement: Record the absorption spectra for each of the diluted solutions of **Disperse Red 92**.
- Data Analysis:
  - Identify the wavelength of maximum absorption ( $\lambda_{\text{max}}$ ).
  - Plot a graph of absorbance at  $\lambda_{\text{max}}$  versus concentration.
  - According to the Beer-Lambert law ( $A = \epsilon cl$ ), the molar extinction coefficient ( $\epsilon$ ) can be calculated from the slope of the linear fit of this graph.

## Fluorescence Spectroscopy

This protocol describes the measurement of the fluorescence excitation and emission spectra of **Disperse Red 92**.

Materials:

- Solutions of **Disperse Red 92** prepared as in section 4.1 (ensure absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects)
- Spectrofluorometer
- Quartz fluorescence cuvettes (1 cm path length)

Procedure:

- Instrument Setup: Turn on the spectrofluorometer and allow the excitation source to stabilize.
- Emission Spectrum Measurement:
  - Set the excitation wavelength to the  $\lambda_{\text{max}}$  determined from the absorption spectrum.
  - Scan a range of emission wavelengths starting from ~10 nm above the excitation wavelength to a point where the fluorescence signal returns to baseline.
  - Record the emission spectrum and identify the wavelength of maximum emission ( $\lambda_{\text{em}}$ ).

- Excitation Spectrum Measurement:
  - Set the emission wavelength to the  $\lambda_{em}$  determined from the emission spectrum.
  - Scan a range of excitation wavelengths covering the absorption region of the dye.
  - Record the excitation spectrum. The corrected excitation spectrum should be superimposable on the absorption spectrum.

## Fluorescence Quantum Yield Determination (Relative Method)

This protocol details the determination of the fluorescence quantum yield ( $\Phi_f$ ) of **Disperse Red 92** relative to a well-characterized standard.

Materials:

- Solution of **Disperse Red 92** in a suitable solvent.
- Solution of a standard fluorophore with a known quantum yield in the same solvent (e.g., Rhodamine 6G in ethanol,  $\Phi_f = 0.95$ ).
- UV-Vis spectrophotometer
- Spectrofluorometer

Procedure:

- Solution Preparation: Prepare dilute solutions of both the **Disperse Red 92** sample and the standard in the same solvent. The absorbance of both solutions at the chosen excitation wavelength should be kept below 0.1 and should be closely matched.
- Absorption Measurement: Record the absorption spectra of both the sample and the standard.
- Fluorescence Measurement:

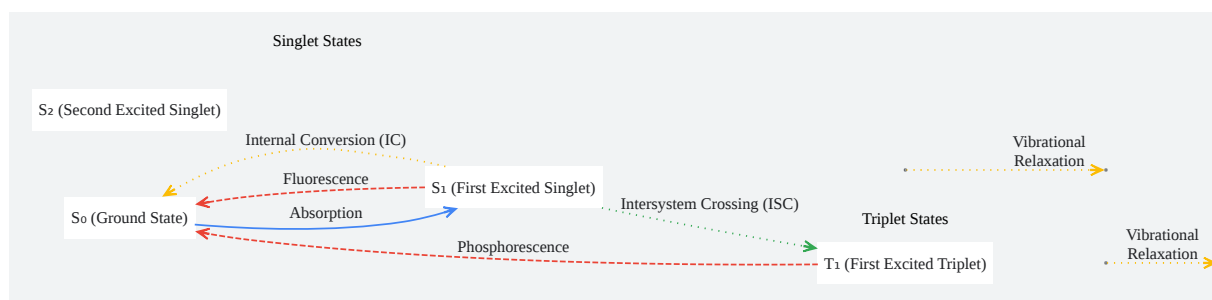
- Record the fluorescence emission spectra of both the sample and the standard using the same excitation wavelength and identical instrument settings (e.g., slit widths).
- Data Analysis: The fluorescence quantum yield of the sample ( $\Phi_{f,\text{sample}}$ ) can be calculated using the following equation:

$$\Phi_{f,\text{sample}} = \Phi_{f,\text{std}} * (I_{\text{sample}} / I_{\text{std}}) * (A_{\text{std}} / A_{\text{sample}}) * (n_{\text{sample}}^2 / n_{\text{std}}^2)$$

Where:

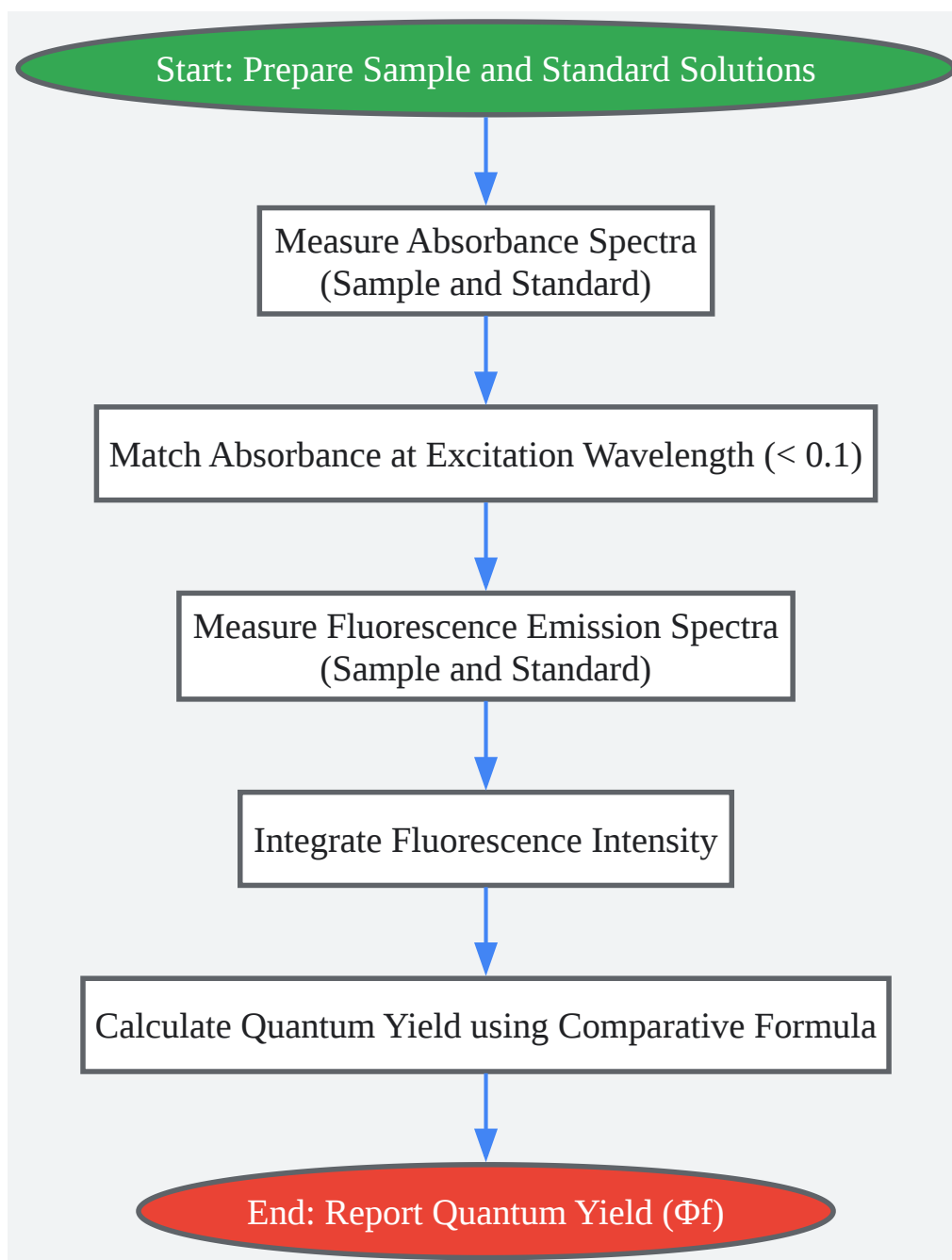
- $\Phi_{f,\text{std}}$  is the quantum yield of the standard.
- $I$  is the integrated fluorescence intensity.
- $A$  is the absorbance at the excitation wavelength.
- $n$  is the refractive index of the solvent.

## Visualizations



[Click to download full resolution via product page](#)

Caption: A generalized Jablonski diagram illustrating the primary photophysical processes.



[Click to download full resolution via product page](#)

Caption: Experimental workflow for relative fluorescence quantum yield determination.

## Conclusion

**Disperse Red 92** is an anthraquinone-based dye with potential applications that extend beyond its traditional use in the textile industry. A thorough understanding of its photophysical characteristics is crucial for harnessing its full potential in areas such as materials science and



biomedical research. While specific experimental data for **Disperse Red 92** remains elusive in the public domain, this guide provides the necessary theoretical background and detailed experimental protocols for its complete photophysical characterization. The methodologies outlined herein for absorption and fluorescence spectroscopy, as well as for the determination of the fluorescence quantum yield, offer a robust framework for researchers to generate the critical data required for their specific applications. Future studies are encouraged to populate the data tables presented in this guide to create a more complete and publicly accessible profile of this and other commercially important dyes.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [worlddyevariety.com](http://worlddyevariety.com) [worlddyevariety.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Photophysical Characteristics of Disperse Red 92]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b076472#photophysical-characteristics-of-disperse-red-92>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)